

An In-depth Technical Guide to 2,4-Dichloro-6-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2,4-Dichloro-6-hydroxybenzaldehyde

Cat. No.: B1332113

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-Dichloro-6-hydroxybenzaldehyde**, a key chemical intermediate. The document details its chemical identity, physical and chemical properties, a representative synthetic application, and its role in the context of DNA gyrase B inhibition.

Chemical Identity

- IUPAC Name: **2,4-dichloro-6-hydroxybenzaldehyde**^[1]
- Synonyms: A significant synonym for this compound is 4,6-Dichlorosalicylaldehyde.
- CAS Number: 78443-72-8
- Molecular Formula: C₇H₄Cl₂O₂
- Molecular Weight: 191.01 g/mol ^[1]^[2]

Physicochemical Properties

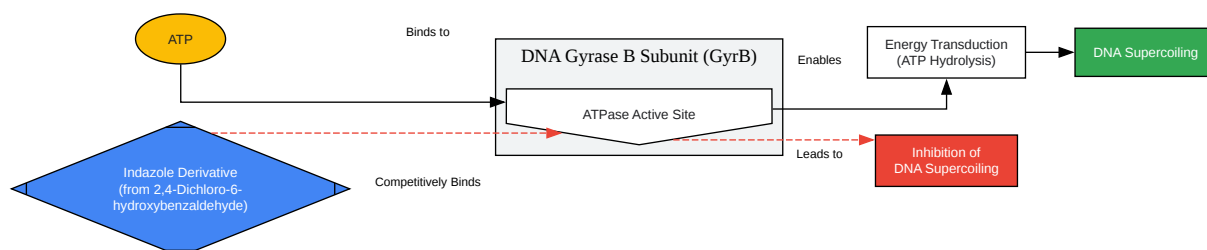
The following table summarizes the key physicochemical properties of **2,4-Dichloro-6-hydroxybenzaldehyde**. This data is crucial for handling, storage, and application in a laboratory setting.

Property	Value	Reference
Appearance	Light brown to brown solid	[3]
Melting Point	51 °C	ChemicalBook
Boiling Point	255.2 ± 35.0 °C at 760 Torr	[3]
Density	1.547 ± 0.06 g/cm ³ at 20 °C	[3]
Solubility	Sparingly soluble in water (0.092 g/L at 25°C)	[3]
Flash Point	108.2 ± 25.9 °C	[3]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[3]
Sensitivity	Air sensitive	[3]

Role in the Synthesis of DNA Gyrase B Inhibitors

2,4-Dichloro-6-hydroxybenzaldehyde serves as a valuable precursor in the synthesis of various heterocyclic compounds, notably indazole derivatives. These derivatives have garnered significant interest due to their potential as antibacterial agents through the inhibition of DNA gyrase B.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a well-established target for antibiotics.[4][5] The enzyme introduces negative supercoils into DNA, a process that requires ATP hydrolysis.[5] The B subunit of DNA gyrase (GyrB) contains the ATPase active site.[1][6] Inhibitors targeting this subunit, such as the aminocoumarins (e.g., novobiocin), act by competitively binding to the ATPase site, thereby preventing ATP from binding and blocking the energy-dependent supercoiling activity of the enzyme.[5][6] This disruption of DNA synthesis ultimately leads to bacterial cell death.[4] The indazole derivatives synthesized from **2,4-Dichloro-6-hydroxybenzaldehyde** are explored for their potential to act via a similar mechanism.



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Mechanism of DNA Gyrase B Inhibition.

Experimental Protocols

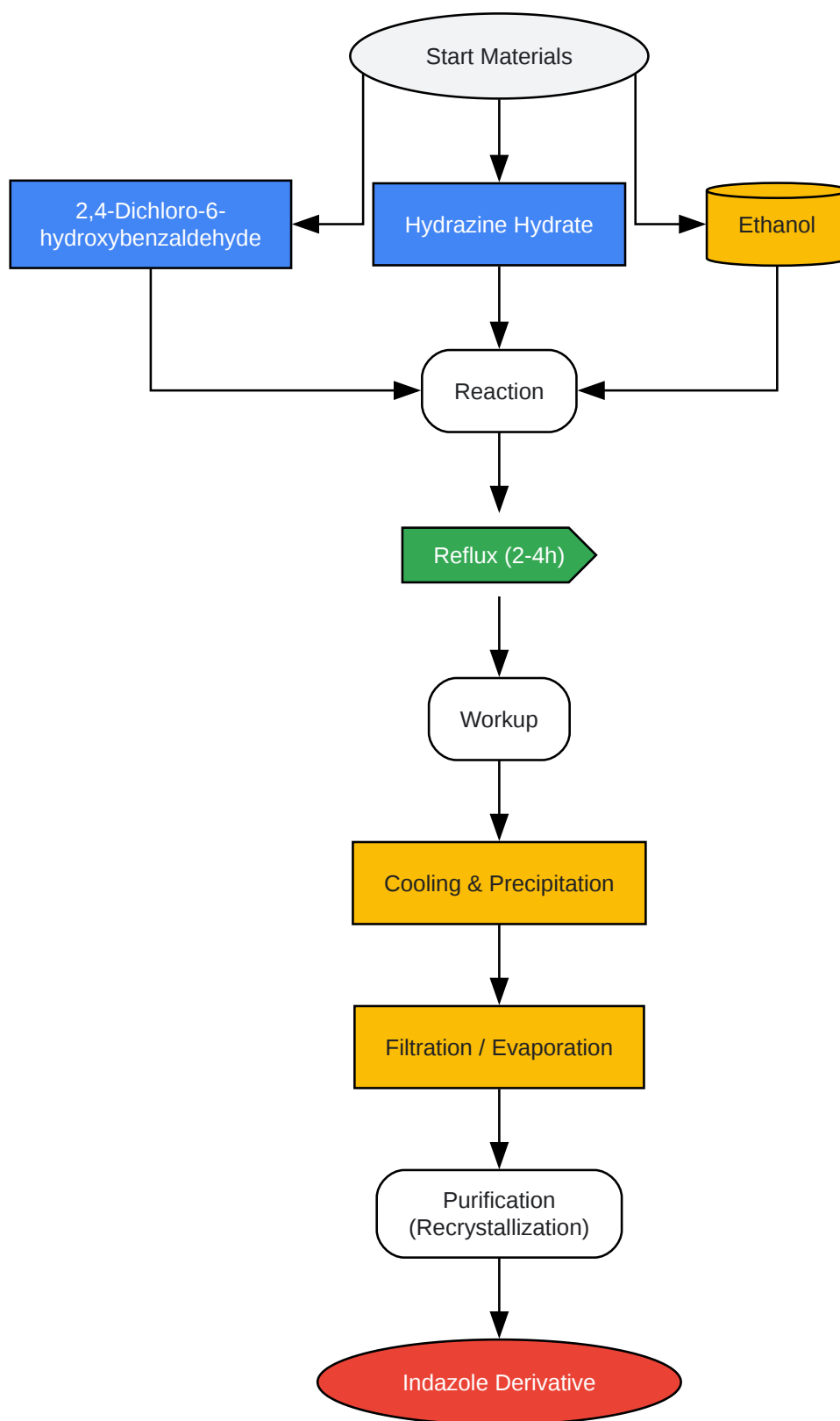
The following is a representative protocol for the synthesis of an indazole derivative, which is a common application for **2,4-Dichloro-6-hydroxybenzaldehyde**. This procedure is adapted from general methods for the synthesis of 2H-indazoles from substituted benzaldehydes.[7]

Materials:

- **2,4-Dichloro-6-hydroxybenzaldehyde**
- Hydrazine hydrate
- Ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- In a round-bottom flask, dissolve **2,4-Dichloro-6-hydroxybenzaldehyde** (1 equivalent) in ethanol.
- To this solution, add hydrazine hydrate (1.1 equivalents) dropwise with stirring.
- Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
- Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
- If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired indazole derivative.



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Synthesis of Indazole Derivatives.

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